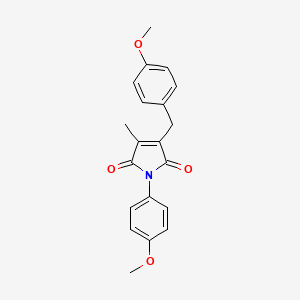
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-2,5-dione, also known as CDDO-Me, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-2,5-dione exerts its effects through multiple mechanisms of action. It can activate the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxifying enzymes. This compound can also inhibit the NF-κB pathway, which is involved in inflammation and cancer. Furthermore, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can induce the expression of antioxidant and detoxifying enzymes, which can protect cells from oxidative stress and toxins. This compound can also inhibit the expression of pro-inflammatory cytokines and enzymes, which can reduce inflammation. Furthermore, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-2,5-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied and has a well-established mechanism of action. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound can have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
For the study of 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-2,5-dione include investigating its potential in other diseases and developing more potent derivatives.
Synthesemethoden
The synthesis of 3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-2,5-dione involves the condensation of 4-methoxybenzaldehyde and 4-methoxyphenylacetic acid followed by cyclization with methyl acetoacetate. The resulting intermediate is then treated with thionyl chloride and methylamine to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxybenzyl)-1-(4-methoxyphenyl)-4-methyl-1H-pyrrole-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells. Inflammation, which is a common factor in many chronic diseases, can also be targeted by this compound. Additionally, this compound has been shown to have neuroprotective effects and may have potential in treating neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-4-methylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-18(12-14-4-8-16(24-2)9-5-14)20(23)21(19(13)22)15-6-10-17(25-3)11-7-15/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVNBYVNJHRNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C1=O)C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(1-naphthyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5885722.png)
![4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5885731.png)

![1,4-dimethyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5885739.png)
![2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5885742.png)
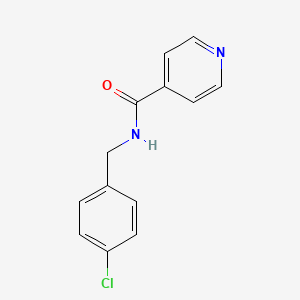
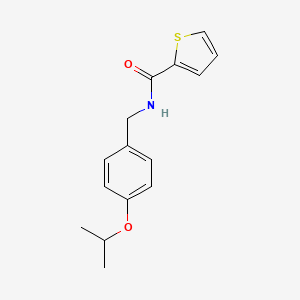
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5885758.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B5885760.png)
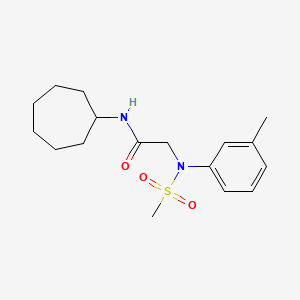
![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5885767.png)
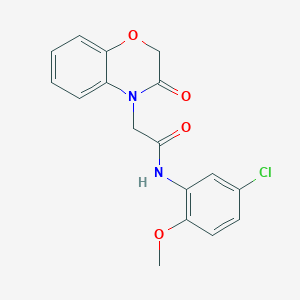
![2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)
![ethyl 4-{[(3-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5885810.png)